Product packaging for 3-Vinylpyrazolo[1,5-a]pyridine(Cat. No.:)

3-Vinylpyrazolo[1,5-a]pyridine

Cat. No.: B11924019
M. Wt: 144.17 g/mol
InChI Key: HYYNSYZWZAMYTI-UHFFFAOYSA-N
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Description

3-Vinylpyrazolo[1,5-a]pyridine is a functionalized N-heterocyclic compound that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, featured in compounds with a range of biological activities, including serving as potent antituberculosis agents , selective PI3 kinase p110α inhibitors for cancer research , and EP1 receptor antagonists . The vinyl substituent at the 3-position provides a reactive handle for further chemical diversification through cross-coupling reactions, such as the Suzuki reaction, or through addition chemistry, allowing researchers to efficiently build complex molecular libraries for structure-activity relationship (SAR) studies . This makes it a valuable tool for developing novel therapeutic candidates targeting various diseases. The compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B11924019 3-Vinylpyrazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H8N2/c1-2-8-7-10-11-6-4-3-5-9(8)11/h2-7H,1H2

InChI Key

HYYNSYZWZAMYTI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CC=CN2N=C1

Origin of Product

United States

Synthetic Methodologies for 3 Vinylpyrazolo 1,5 a Pyridine and Derivatives

Direct Synthetic Routes to 3-Vinylpyrazolo[1,5-a]pyridine

Direct methods for the introduction of the vinyl moiety at the C-3 position of the pyrazolo[1,5-a]pyridine (B1195680) ring offer an efficient and atom-economical approach to the target compound. Two prominent strategies in this category are allylidenedihydropyridine-mediated approaches and acid-catalyzed dehydration of hydroxyethyl (B10761427) precursors.

Allylidenedihydropyridine-Mediated Approaches

A facile method for the preparation of 2-alkylthio-3-vinylpyrazolo[1,5-a]pyridine derivatives involves the thermolysis of 1-[bis(alkylthio)methyleneamino]-2-allylidene-1,2-dihydropyridine intermediates. This reaction proceeds through an intramolecular cycloaddition. The requisite dihydropyridine (B1217469) precursors are synthesized from the corresponding 1-[bis(alkylthio)methyleneamino]-2-methylpyridinium iodides and activated ethoxymethylene compounds in the presence of a base.

The thermolysis of these allylidenedihydropyridines in a solvent such as benzene (B151609) leads to the formation of the desired this compound derivatives. This method provides a direct route to C-3 vinylated products with concomitant introduction of an alkylthio group at the C-2 position.

Table 1: Synthesis of 2-Alkylthio-3-vinylpyrazolo[1,5-a]pyridines via Thermolysis of Allylidenedihydropyridines
Starting DihydropyridineProductYield (%)
1-[Bis(methylthio)methyleneamino]-2-(2-cyano-2-ethoxycarbonylvinyl)-1,2-dihydropyridine2-Methylthio-3-(1-cyano-2-ethoxycarbonylvinyl)pyrazolo[1,5-a]pyridine-
1-[Bis(ethylthio)methyleneamino]-2-(2,2-bis(ethoxycarbonyl)vinyl)-1,2-dihydropyridine2-Ethylthio-3-(1,1-bis(ethoxycarbonyl)vinyl)pyrazolo[1,5-a]pyridine-

Yields were not explicitly reported in the reviewed literature.

Acid-Catalyzed Dehydration Strategies from Hydroxyethyl Precursors

Another direct approach to 3-vinylpyrazolo[1,5-a]pyridines involves the acid-catalyzed dehydration of 3-(1-hydroxyethyl)pyrazolo[1,5-a]pyridine precursors. Treatment of these secondary alcohols with a strong acid, such as trifluoroacetic acid, in a suitable solvent like refluxing dichloromethane, facilitates the elimination of water to furnish the corresponding 3-vinyl derivative. researchgate.net

However, this reaction can be accompanied by the formation of dimeric byproducts, specifically 1,3-bis(pyrazolo-[1,5-a]pyrid-3-yl)-1-butenes, arising from the intermolecular reaction of the carbocation intermediate with another molecule of the starting alcohol or the vinyl product. researchgate.net The reaction conditions, including the concentration of the acid, can influence the product distribution. researchgate.net

A specific example of this methodology is the treatment of 3-(1-hydroxyethyl)pyrazolo[1,5-a]pyridine with trifluoroacetic acid in dichloromethane, which yields a mixture of this compound and the dimeric butene byproduct. researchgate.net

General Approaches to Pyrazolo[1,5-a]pyridine Scaffolds Amenable to C-3 Vinyl Functionalization

In cases where direct vinyl group installation is not feasible or desired, the synthesis of the core pyrazolo[1,5-a]pyridine ring system with subsequent functionalization at the C-3 position to introduce the vinyl group is a common strategy. Cycloaddition reactions are a powerful tool for the construction of the pyrazolo[1,5-a]pyridine scaffold.

Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a cornerstone in the synthesis of five-membered heterocyclic rings, including the pyrazole (B372694) moiety of the pyrazolo[1,5-a]pyridine system. In this context, N-aminopyridinium ylides, generated in situ from the corresponding N-aminopyridinium salts, serve as the 1,3-dipole. These ylides react with various alkynes and alkenes to afford the pyrazolo[1,5-a]pyridine core. Subsequent functionalization at the C-3 position can then be performed to introduce the vinyl group.

TEMPO-mediated Approaches: A notable advancement in [3+2] annulation is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a mediator. In a one-pot protocol, N-aminopyridines react with α,β-unsaturated compounds in the presence of TEMPO to yield multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity. acs.orgnih.gov This method is advantageous due to its mild conditions and broad substrate scope. acs.orgnih.gov Mechanistic studies suggest that TEMPO can act as both a Lewis acid and an oxidant in this transformation. acs.orgnih.gov

Table 2: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines
N-Aminopyridineα,β-Unsaturated CompoundProductYield (%)
1-Aminopyridinium iodideChalcone2,3-Diphenylpyrazolo[1,5-a]pyridine95
1-Aminopyridinium iodideEthyl cinnamateEthyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate85
1-Amino-2-methylpyridinium iodide(E)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one2-Phenyl-3-(thiophen-2-yl)carbonyl-7-methylpyrazolo[1,5-a]pyridine82

Base-mediated Approaches: The generation of the N-aminopyridinium ylide from its corresponding salt is typically achieved through deprotonation with a base. Various bases, such as potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N), have been employed to facilitate the [3+2] cycloaddition. rsc.orgnih.gov For instance, the reaction of N-aminopyridinium salts with gem-difluorostyrenes in the presence of a base provides a route to 2-fluorinated pyrazolo[1,5-a]pyridines. nih.gov Similarly, (E)-β-iodovinyl sulfones react with 1-aminopyridinium iodide under basic conditions in a tandem cycloannulative-desulfonylation process to yield 2-substituted pyrazolo[1,5-a]pyridines. rsc.org

Sonochemical Approaches: The use of ultrasound irradiation has emerged as an efficient and environmentally friendly method to promote organic reactions. A catalyst-free, one-pot sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines has been developed via the [3+2] cycloaddition of N-amino-2-imino-1H-pyridin-1-amines with various alkynes and alkenes. nih.gov This method offers excellent yields and a simplified work-up procedure. nih.gov

Table 3: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
N-amino-2-imino-1H-pyridin-1-amineDipolarophileProductYield (%)
1-Amino-4,6-diphenyl-2-imino-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateDimethyl 7-amino-6-cyano-5,7-diphenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate95
1-Amino-4-(4-methoxyphenyl)-6-phenyl-2-imino-1,2-dihydropyridine-3-carbonitrileEthyl propiolateEthyl 7-amino-6-cyano-5-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyridine-2-carboxylate92
1-Amino-4,6-diphenyl-2-imino-1,2-dihydropyridine-3-carbonitrileAcrylonitrile7-Amino-3,6-dicyano-5,7-diphenylpyrazolo[1,5-a]pyridine85

While less common for the synthesis of pyrazolo[1,5-a]pyridines, formal [5+1] cycloadditions represent a powerful strategy for constructing six-membered rings and can be conceptually applied to the synthesis of related nitrogen heterocycles. These reactions typically involve the combination of a five-atom component with a one-atom synthon.

Rhodium-catalyzed [5+1] cycloadditions have been reported for the synthesis of tetrahydropyridines from aryl-substituted vinylcyclopropanes and nitrenoid precursors. nih.gov In this transformation, the vinylcyclopropane (B126155) acts as the five-carbon source, and the nitrenoid, generated from a precursor like an oxathiazolone, serves as the one-nitrogen component. nih.gov This methodology, while not directly yielding pyrazolo[1,5-a]pyridines, showcases the potential of formal [5+1] cycloadditions in nitrogen heterocycle synthesis.

Another related strategy involves the rhodium-catalyzed (5+1) cycloaddition of 1,4-enynes. nih.govacs.org These reactions can be used to construct various carbocyclic and heterocyclic systems, and with appropriate design of the starting materials, could potentially be adapted for the synthesis of pyridinoid structures that could serve as precursors to the pyrazolo[1,5-a]pyridine core.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of functionalized pyrazolo[1,5-a]pyridines.

Palladium-Catalyzed Approaches (e.g., C-H Activation, Suzuki)

Palladium-catalyzed reactions are at the forefront of synthetic organic chemistry for their efficiency and functional group tolerance. snnu.edu.cnrsc.org The direct C-H activation and Suzuki coupling are notable methods for the vinylation of pyrazolo[1,5-a]pyridines.

C-H Activation: Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of starting materials. Palladium catalysts can selectively activate the C-3 C-H bond of the pyrazolo[1,5-a]pyridine core, enabling the introduction of a vinyl group. researchgate.net For instance, the reaction of pyrazolo[1,5-a]pyridines with vinylating agents in the presence of a palladium catalyst and an appropriate oxidant can yield 3-vinylpyrazolo[1,5-a]pyridines. The regioselectivity of this reaction is a key aspect, with the C-3 position being electronically favored for electrophilic substitution. umontreal.ca Research has shown that palladium(II)-catalyzed C-H bond activation is a simple and efficient methodology with good functional group tolerance and can result in high product yields. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, a common strategy involves the Suzuki coupling of a 3-halopyrazolo[1,5-a]pyridine with a vinylboronic acid or its ester. A study demonstrated the use of a Suzuki reaction to introduce a vinyl group at the 3-position of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, achieving a 52% yield using a standard catalyst for this type of reaction. mdpi.com Microwave-assisted Suzuki-Miyaura cross-coupling has also been effectively used for the arylation of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, highlighting the potential for rapid and efficient synthesis. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Starting MaterialReagentCatalyst/ConditionsProductYield (%)Reference
Pyrazolo[1,5-a]pyridineAryl iodidePd-catalyst, CsF or Ag₂CO₃3- or 7-arylated pyrazolo[1,5-a]pyridinesModest to Good researchgate.net
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-oneAryl/heteroaryl boronic acidXPhosPdG2/XPhos, microwaveC3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-oneGood to Excellent rsc.org
Pyrazolo[1,5-a]pyrimidineVinylboronic acidPd catalyst3-Vinylpyrazolo[1,5-a]pyrimidine52 mdpi.com
2-Quinolinecarboxyamide with N-aryl-C-Br-10 mol % Pd(OAc)₂, PPh₃, 110 °CCyclized product94 beilstein-journals.org
3-Aryl-1-iodoimidazo[1,5-a]pyridinesPhosphinePd-catalyzed cross-coupling3-Aryl-1-phosphinoimidazo[1,5-a]pyridine- nih.gov
Copper-Mediated Syntheses (e.g., Ullmann-type coupling, C-C/N-N bond oxidative linkage)

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods.

Ullmann-type Coupling: The classic Ullmann reaction involves the copper-promoted coupling of aryl halides. organic-chemistry.org In the context of this compound synthesis, an Ullmann-type coupling could be envisioned between a 3-halopyrazolo[1,5-a]pyridine and a vinyl copper reagent, or a copper-catalyzed coupling of 3-halopyrazolo[1,5-a]pyridine with a vinylating agent. These reactions often require high temperatures, but modern advancements have led to milder reaction conditions. organic-chemistry.orgnih.gov

C-C/N-N Bond Oxidative Linkage: A notable copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates proceeds through an oxidative linkage of C-C and N-N bonds under mild conditions. rsc.orgresearchgate.net This method is applicable to a variety of pyridyl esters and different benzonitriles. rsc.org While this specific example leads to a carboxylate at the 3-position, modifications of this strategy could potentially be adapted for the introduction of a vinyl group. Copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) has also been described as a cost-effective method for synthesizing fused pyridines. nih.gov Furthermore, copper-catalyzed oxidative coupling reactions have been employed for the synthesis of polyfunctional pyridines. nih.gov

Microwave-Assisted and Green Chemistry Syntheses

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many organic transformations. nih.govnih.govd-nb.inforsc.org The synthesis of various pyrazolo[1,5-a]pyridine and related heterocyclic systems has been successfully achieved using microwave assistance. nih.govnih.govrsc.org For example, a three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines under microwave irradiation provides a rapid, one-pot, metal-free synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. rsc.org Similarly, microwave-assisted Suzuki-Miyaura cross-coupling reactions have been effectively employed for the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones. rsc.org These examples highlight the potential of microwave technology to accelerate the synthesis of this compound.

Green Chemistry Syntheses: Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of pyrazolo[1,5-a]pyridine synthesis, this can involve the use of greener solvents, catalyst-free conditions, or one-pot multicomponent reactions. nih.govrsc.org For example, a visible-light-mediated copper-catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes using molecular oxygen as a green oxidant has been developed for the synthesis of substituted imidazo[1,2-α]pyridines. rsc.org Such approaches offer a more sustainable route to these important heterocyclic compounds.

Regioselectivity in C-3 Vinyl Group Introduction

The regioselective introduction of a vinyl group at the C-3 position of the pyrazolo[1,5-a]pyridine ring is a critical aspect of its synthesis. The electronic properties of the pyrazolo[1,5-a]pyridine system inherently favor electrophilic substitution at the C-3 position. umontreal.ca This is due to the electron-donating character of the fused pyrazole ring, which increases the electron density at this position.

In palladium-catalyzed C-H activation reactions, the directing group, if present, and the inherent reactivity of the heterocycle play a crucial role in determining the site of functionalization. For pyrazolo[1,5-a]pyridine itself, the C-3 position is the most nucleophilic and thus the most reactive towards electrophilic palladation. researchgate.net In Suzuki-type cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen atom or triflate group on the pyrazolo[1,5-a]pyridine ring. Therefore, the synthesis of a 3-halo- or 3-triflyloxy-pyrazolo[1,5-a]pyridine precursor is essential for the regioselective introduction of the vinyl group at the C-3 position. mdpi.com Similarly, in cyclocondensation reactions, the substitution pattern of the final product is dictated by the structure of the starting materials. mdpi.com For instance, the reaction of 3-aminopyrazoles with β-enaminones can be controlled to achieve specific regioselectivity. mdpi.com

Reactivity and Chemical Transformations of 3 Vinylpyrazolo 1,5 a Pyridine

Reactions Involving the C-3 Vinyl Moiety

The vinyl group at the C-3 position is susceptible to a variety of reactions typical of alkenes, though its reactivity is modulated by the electronic properties of the attached pyrazolo[1,5-a]pyridine (B1195680) ring.

Electrophilic and Nucleophilic Additions to the Vinyl Group

The vinyl group of 3-vinylpyrazolo[1,5-a]pyridine can undergo addition reactions. A notable example is the catalytic hydrogenation of the double bond. In a typical procedure, treatment of this compound with hydrogen gas (H₂) at atmospheric pressure over a palladium on carbon (Pd/C) catalyst in a solvent like ethyl acetate (B1210297) (EtOAc) leads to the selective reduction of the vinyl group to an ethyl group, affording 3-ethylpyrazolo[1,5-a]pyridine in high yield.

Another pertinent reaction, though technically an elimination, is the formation of 3-vinylpyrazolo[1,5-a]pyridines from 3-(1-hydroxyethyl)pyrazolo[1,5-a]pyridines. This transformation, accomplished by treatment with an acid like trifluoroacetic acid, proceeds via dehydration and highlights the stability of the resulting vinyl-substituted heterocycle. researchgate.net

Polymerization Potential of the Vinyl Group

Vinyl-substituted heterocyclic compounds are recognized as a significant class of monomers for the synthesis of novel polymers. tandfonline.comacs.org These polymers often exhibit unique physical, chemical, and electronic properties due to the incorporation of the heterocyclic moiety in the polymer backbone. tandfonline.comrsc.org While the polymerization of many vinyl heterocyclic monomers has been explored, leading to materials with applications in various industrial and scientific fields, specific studies detailing the polymerization of this compound are not extensively documented in the literature. tandfonline.compurdue.edu Nevertheless, based on the general reactivity of vinyl heterocycles, it is anticipated that this compound can undergo polymerization through radical, cationic, or anionic mechanisms to produce polymers with the pyrazolo[1,5-a]pyridine unit as a pendant group.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful synthetic tool for the formation of carbon-carbon double bonds. organic-chemistry.org The vinyl group in this compound can potentially participate in cross-metathesis (CM) reactions with other alkenes, catalyzed by transition-metal complexes like Grubbs catalysts. However, alkenes containing N-heteroaromatic rings are often considered challenging substrates in metathesis reactions. The Lewis basic nitrogen atom can coordinate to the metal center of the catalyst, leading to its deactivation and inhibiting the catalytic cycle. princeton.edu Despite these challenges, successful metathesis reactions involving nitrogen-containing heterocycles have been reported, often requiring specific conditions or catalyst systems to achieve good yields. d-nb.info For instance, strategies may include using a large excess of one of the olefin partners to drive the reaction forward. While specific examples detailing the olefin metathesis of this compound are limited, the general principles suggest its potential as a partner in such transformations, offering a route to more complex, functionalized derivatives.

Functionalization and Derivatization of the Pyrazolo[1,5-a]pyridine Core in 3-Vinyl Analogs

The pyrazolo[1,5-a]pyridine core is amenable to various functionalization reactions, particularly direct C-H activation, allowing for the introduction of new substituents and the synthesis of a diverse library of compounds.

C-H Functionalization Strategies

Direct C-H functionalization represents an atom-economical approach to modify the pyrazolo[1,5-a]pyridine scaffold. Palladium-catalyzed direct arylation is a prominent strategy, with regioselectivity being a key aspect. The C3 and C7 positions of the pyrazolo[1,5-a]pyridine ring are particularly susceptible to C-H activation. semanticscholar.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions can selectively direct the functionalization to either of these positions. For instance, phosphine-containing palladium catalysts tend to promote arylation at the C7 position, which is the most acidic site. semanticscholar.org Conversely, phosphine-free conditions often lead to arylation at the C3 position, which is the most nucleophilic site. semanticscholar.org This tunable regioselectivity is a powerful tool for synthetic chemists. Other functionalizations, such as BF₃-mediated acetylation, have also been developed, primarily targeting the nucleophilic C3 position. acs.org

Substituent Effects on Reactivity

The reactivity and regioselectivity of C-H functionalization are significantly influenced by the electronic nature of the substituents already present on the pyrazolo[1,5-a]pyridine ring. acs.org Electron-donating groups (EDGs) on the pyridine (B92270) ring generally enhance the nucleophilicity of the system, facilitating electrophilic attack, for example, in Vilsmeier-Haack formylation at the C3 position. mdpi.com Conversely, electron-withdrawing groups (EWGs) can alter the reactivity profile. In cross-dehydrogenative coupling (CDC) reactions for the synthesis of substituted pyrazolo[1,5-a]pyridines, it has been observed that the presence of either electron-withdrawing or electron-donating substituents on the aryl moiety of the N-amino-2-iminopyridine precursor does not have a remarkable effect on the reaction course, indicating the robustness of the method. acs.orgnih.gov

The following table details the yields of various 7-amino-6-cyano-pyrazolo[1,5-a]pyridine derivatives prepared via a cross-dehydrogenative coupling reaction, illustrating the tolerance of the reaction to different substituents on the phenyl ring at the C5 position. nih.gov

EntryProductYield (%)
1MePhOEt4a 85
2Me4-Me-C₆H₄OEt4b 95
3Me4-MeO-C₆H₄OEt4c 88
4Me4-Cl-C₆H₄OEt4d 90
5PhPhOEt4g 82
6Ph4-Me-C₆H₄OEt4h 87
7Ph4-Br-C₆H₄OEt4k 77
8Et4-MeO-C₆H₄Me4o 84
9MePhMe4r 81

Computational and Theoretical Investigations of 3 Vinylpyrazolo 1,5 a Pyridine

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis, TD-DFT)

In principle, HOMO-LUMO analysis performed using Density Functional Theory (DFT) would be crucial for understanding the molecule's reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For 3-Vinylpyrazolo[1,5-a]pyridine, the distribution of the HOMO and LUMO across the pyrazolo[1,5-a]pyridine (B1195680) core and the vinyl substituent would determine its behavior in charge-transfer interactions.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. Such calculations on related pyridine (B92270) derivatives have been used to understand their photophysical properties. For this compound, TD-DFT would elucidate how the vinyl group influences the electronic transitions of the parent pyrazolo[1,5-a]pyridine system.

Mechanistic Pathway Elucidation of Synthetic and Transformation Reactions (e.g., KIE Studies)

Specific computational studies elucidating the mechanistic pathways for the synthesis and transformation of this compound, including Kinetic Isotope Effect (KIE) studies, have not been reported in the available scientific literature.

Theoretical chemistry is frequently used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism. For instance, the synthesis of the pyrazolo[1,5-a]pyridine core often involves a [3+2] cycloaddition reaction. nih.gov Computational modeling of this process for a vinyl-substituted derivative could confirm whether the reaction is concerted or stepwise and explain the observed regioselectivity.

Kinetic Isotope Effect (KIE) studies, both experimental and computational, are a powerful tool for determining reaction mechanisms by identifying the rate-determining step and the structure of the transition state. By calculating the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium) at a specific position, one can infer the bonding changes occurring at that position in the rate-limiting step of the reaction.

Spectroscopic Property Prediction and Correlation

While experimental spectroscopic data may exist, specific computational predictions and their correlation with experimental spectra for this compound are not found in the reviewed literature.

Computational methods are routinely used to predict various spectroscopic properties. For instance, DFT calculations can provide accurate predictions of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to aid in structure elucidation and assignment of complex spectra. For this compound, theoretical calculations would be essential to assign the vibrational modes associated with the vinyl group and the fused heterocyclic rings and to confirm the chemical shifts observed in its NMR spectra.

Computational Studies on Ligand Electronic Properties

There is a lack of specific computational studies in the available literature that investigate the electronic properties of this compound as a ligand in metal complexes.

The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system possess lone pairs of electrons, making them potential coordination sites for metal ions. The vinyl group can also participate in coordination. Computational chemistry can be used to assess the suitability of a molecule as a ligand. By calculating properties such as the molecular electrostatic potential (MEP), orbital energies, and atomic charges, researchers can predict the preferred coordination sites and the nature of the metal-ligand bond. Furthermore, DFT can be used to model the geometry, stability, and electronic properties of the resulting metal complexes, providing insight into their potential applications in catalysis or materials science.

Concluding Remarks and Future Research Perspectives

Current Challenges in 3-Vinylpyrazolo[1,5-a]pyridine Chemistry

The primary challenge in the chemistry of this compound lies in its synthesis. Achieving clean, high-yield, and regioselective introduction of the vinyl group at the C3 position is a significant obstacle.

Substrate-Specific Methods: Some facile methods have been developed for specific derivatives, such as the thermolysis of 1-[bis(alkylthio)methyleneamino]-2-allylidene-1,2-dihydropyridines to afford 2-alkylthio-3-vinylpyrazolo[1,5-a]pyridines. oup.comoup.com While effective for this particular class of compounds, this approach is not broadly applicable for the synthesis of the unsubstituted parent compound or other derivatives.

Regioselectivity Issues: The pyrazolo[1,5-a]pyridine (B1195680) ring system has multiple reactive sites. While C-H activation strategies have been powerfully applied to functionalize the C3 and C7 positions, directing this reactivity specifically for vinylation at C3, without competing reactions at other sites, remains a challenge that requires careful tuning of catalysts and reaction conditions. researchgate.net The development of numerous synthetic strategies for the core scaffold itself underscores the lack of a single, universally efficient method for targeted C3-functionalization. organic-chemistry.orgrsc.orgrsc.org

Prospects for Novel Synthetic Methodologies and Scalability

Future advancements in the field will likely hinge on the development of more efficient and direct synthetic routes, with a focus on scalability for potential applications.

Modern Catalytic Methods: The application of modern catalytic methods, particularly palladium-catalyzed C-H activation, represents a promising frontier. researchgate.net Developing a direct C3-vinylation of the pyrazolo[1,5-a]pyridine core using vinylating agents like potassium vinyltrifluoroborate could offer a more atom-economical and direct route than traditional multi-step methods. researchgate.net The success of iron-catalyzed oxidative [3+2] cycloadditions for synthesizing related phosphonates suggests that exploring cheaper, earth-abundant metal catalysts could also be a fruitful avenue. nih.gov

Improving Scalability: Current lab-scale syntheses, such as one reported method yielding 300 mg of this compound, need to be adapted for larger-scale production if the compound is to be utilized in material applications. rsc.org This requires moving away from stoichiometric reagents and developing robust, high-turnover catalytic systems that operate under mild conditions. The transition from batch to continuous flow processes could also enhance scalability and safety. organic-chemistry.org

[3+2] Cycloaddition Strategies: The [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes is a powerful tool for constructing the pyrazolo[1,5-a]pyridine core. organic-chemistry.orgrsc.orgrsc.org Designing novel alkyne precursors that already contain the vinyl or a precursor moiety could provide a convergent and highly efficient pathway to the target molecule and its derivatives.

Untapped Potential in Advanced Materials and Supramolecular Chemistry

The true potential of this compound likely lies beyond traditional medicinal chemistry, in the realms of polymer science, advanced materials, and supramolecular chemistry, where the vinyl group serves as a key functional handle.

Polymer Science: The vinyl group is a polymerizable moiety. This opens the door to creating novel polymers where the unique electronic and photophysical properties of the pyrazolo[1,5-a]pyridine scaffold are incorporated into a macromolecular structure. These materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the known luminescence of related bipyrazolo[1,5-a]pyridine systems. researchgate.net

Functional Materials: As a reactive handle, the vinyl group can be used to graft the molecule onto surfaces or to participate in post-synthetic modifications. This could be used to develop chemical sensors, where changes in the environment alter the fluorescent properties of the immobilized heterocycle. The known ability to tune the photophysical properties of the core scaffold through substitution is a key advantage. researchgate.netnih.gov

Supramolecular Chemistry and Macrocycles: The vinyl group is an excellent substrate for reactions like olefin metathesis. This reactivity can be exploited to construct complex supramolecular architectures and macrocycles. The use of Grubbs catalysts for ring-closing metathesis has already been demonstrated for pyrazolo[1,5-a]pyrimidine (B1248293) systems, and applying this to this compound could lead to new host-guest systems, molecular cages, or interlocked structures with unique recognition and catalytic properties. mdpi.com

Q & A

Q. What are the common synthetic methodologies for preparing 3-vinyl-substituted pyrazolo[1,5-a]pyridine derivatives?

Synthesis typically involves tandem palladium-catalyzed direct functionalization and cyclization reactions. For example, N-iminopyridinium ylides can react with alkenyl bromides or iodides in a two-step sequence from pyridine to yield 2-substituted derivatives. Terminal alkynes are also viable coupling partners for alkyl substitutions . One-pot strategies using optimized catalysts (e.g., Pd/Ag systems) improve efficiency and yield .

Q. How is the structural integrity of 3-vinylpyrazolo[1,5-a]pyridine confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry and substituent placement (e.g., vinyl proton signals at δ 5.5–6.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C9_9H8_8N2_2O3_3 derivatives with <2 ppm error) .
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives .

Q. What are the primary biomedical applications of pyrazolo[1,5-a]pyridine derivatives?

  • Fluorescence probes : Derivatives with carboxylic acid substituents exhibit pH-sensitive fluorescence (quantum yield φ = 0.64) via intramolecular charge transfer (ICT) mechanisms, useful for cellular pH monitoring .
  • Kinase inhibition : Pyrazolo[1,5-a]pyridine boronic esters show selective inhibition of CK2 (IC50_{50} = 0.32–0.45 µM) and PIM kinases, relevant in oncology .

Advanced Research Questions

Q. How can substituent electronic effects be leveraged to optimize pyrazolo[1,5-a]pyridine reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., bromine at position 4) enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates in cyclization reactions. Computational studies (DFT) guide rational design by mapping charge distribution and transition states .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyridine derivatives?

  • Assay standardization : Control variables like ATP concentration in kinase assays to ensure reproducibility .
  • Purity validation : Use HPLC (>98% purity) and COA documentation to exclude batch variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 4-bromo vs. 4-chloro) to isolate biological effects .

Q. What mechanistic insights inform the optimization of cyclization reactions in pyrazolo[1,5-a]pyridine synthesis?

Silver-mediated elimination steps in Pd-catalyzed reactions are critical for forming the pyrazole ring. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) influence cyclization efficiency. Mechanistic studies using isotopic labeling (13^{13}C) confirm intramolecular C–N bond formation pathways .

Q. How can regioselective functionalization at position 7 of pyrazolo[1,5-a]pyridine be achieved?

Direct C–H activation using Rh(III) catalysts enables regioselective bromination or trifluoromethylation. Oxidative cyclization of N-(2-pyridyl)amidines with MnO2_2 or PIFA also targets position 7 .

Methodological Considerations

Q. Key Recommendations

  • Use tandem Pd/Ag catalytic systems for scalable synthesis of vinyl-substituted derivatives .
  • Prioritize fluorescence-based assays (λex_{ex} = 350 nm, λem_{em} = 450 nm) for real-time pH monitoring in cellular studies .
  • Validate SAR hypotheses with crystallographic data to avoid misinterpreting steric vs. electronic effects .

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